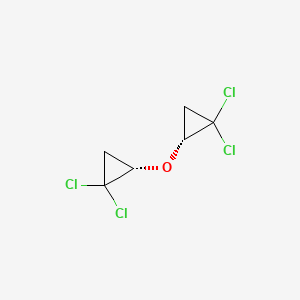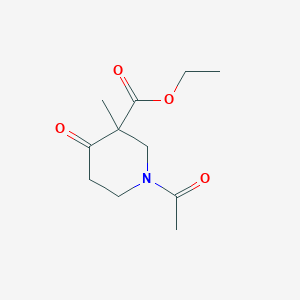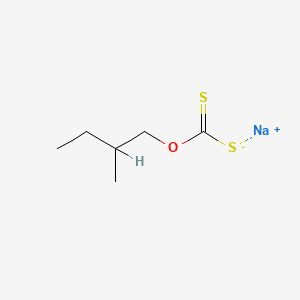
Cyclopropane, 1,1'-oxybis(2,2-dichloro-, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is a chemical compound with the molecular formula C6H8Cl4O It is a derivative of cyclopropane, characterized by the presence of two dichloromethyl groups attached to the cyclopropane ring through an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-), the synthesis can be achieved through the reaction of dichlorocarbene with an appropriate alkene. Dichlorocarbene is typically generated in situ from chloroform and a strong base such as potassium hydroxide .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale reactions using similar methods as described above. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce less chlorinated cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring and the presence of electron-withdrawing dichloromethyl groups. These features make it a reactive intermediate in various chemical reactions, allowing it to participate in the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane, 1,2-dichloro, trans-: Another cyclopropane derivative with two chlorine atoms attached to the ring.
Cyclopropane, 1,1-dichloro-2,2,3-trimethyl-: A derivative with additional methyl groups.
Uniqueness
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is unique due to the presence of an oxygen bridge connecting the dichloromethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Propriétés
Numéro CAS |
69655-80-7 |
|---|---|
Formule moléculaire |
C6H6Cl4O |
Poids moléculaire |
235.9 g/mol |
Nom IUPAC |
(2R)-1,1-dichloro-2-[(1S)-2,2-dichlorocyclopropyl]oxycyclopropane |
InChI |
InChI=1S/C6H6Cl4O/c7-5(8)1-3(5)11-4-2-6(4,9)10/h3-4H,1-2H2/t3-,4+ |
Clé InChI |
MNVNZVRAQJBDOJ-ZXZARUISSA-N |
SMILES isomérique |
C1[C@H](C1(Cl)Cl)O[C@H]2CC2(Cl)Cl |
SMILES canonique |
C1C(C1(Cl)Cl)OC2CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)




silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)



![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)

![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)

